molecular formula C15H9ClN2OS2 B3014947 (Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865181-05-1

(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Cat. No. B3014947
CAS RN: 865181-05-1
M. Wt: 332.82
InChI Key: MYQBGVVRZLDSMH-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide” is a compound that appears as a white solid . It has been studied for its potential therapeutic importance .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR and NMR spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 152–156 °C . Other physical and chemical properties such as solubility, stability, and reactivity can be determined through further experimental studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Analogues : A study by (Talupur, Satheesh, & Chandrasekhar, 2021) details the synthesis of thiophene-2-carboxamides and their characterization, which is essential for understanding the chemical properties and potential applications of such compounds.

Antimicrobial and Antitumor Activity

  • Antitumor Activity : Research by (Ostapiuk, Frolov, & Matiychuk, 2017) investigated the antitumor activity of similar compounds, highlighting their potential in cancer research.

Molecular Docking and Biological Evaluation

  • Molecular Docking Studies : The study by (Talupur, Satheesh, & Chandrasekhar, 2021) also includes molecular docking studies, which are crucial for understanding how these compounds interact with biological targets.

Potential as Chemosensors

  • Cyanide Anion Recognition : Research by (Wang et al., 2015) shows that similar compounds have been used to develop chemosensors for cyanide anions, indicating their utility in chemical detection and environmental monitoring.

Anti-Inflammatory Agents

  • Research into Anti-Inflammatory Properties : A study by (Moloney, 2000) focuses on synthesizing compounds with potential anti-inflammatory properties, which is relevant for pharmaceutical applications.

Radioactive Labeling

Nonlinear Optical Properties

  • NLO Properties : The study by (Liao et al., 2013) examines the effects of substituents on the nonlinear optical properties of related compounds, suggesting their potential in optical and electronic applications.

Future Directions

The compound and its derivatives could be further studied for their potential therapeutic applications . Future research could also focus on optimizing the synthesis process, studying the compound’s mechanism of action in more detail, and evaluating its safety profile .

properties

IUPAC Name

5-chloro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2OS2/c1-2-9-18-10-5-3-4-6-11(10)21-15(18)17-14(19)12-7-8-13(16)20-12/h1,3-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQBGVVRZLDSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-chloro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.